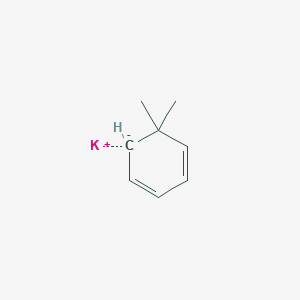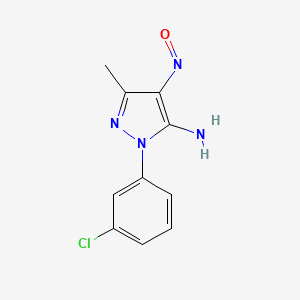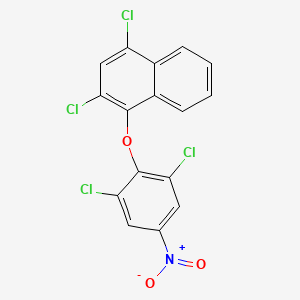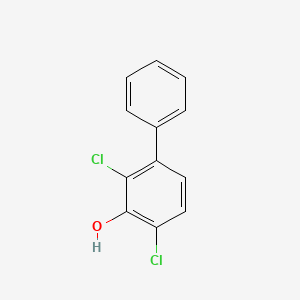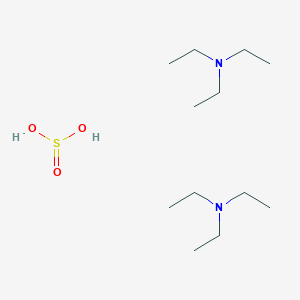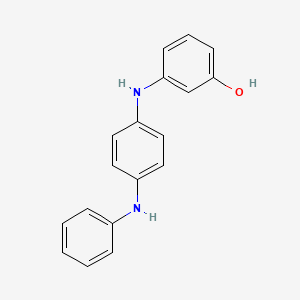
3-(4-Anilinoanilino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Anilinoanilino)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group. This compound is particularly interesting due to its unique structure, which includes two aniline groups attached to a phenol ring. This structure imparts specific chemical properties and reactivity patterns that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Anilinoanilino)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-nitrophenol with aniline under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a strong base such as sodium hydroxide (NaOH) and a reducing agent like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of phenolic compounds, including this compound, often involves large-scale chemical processes. These processes may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors is also common for the reduction steps, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Anilinoanilino)phenol undergoes several types of chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Nitro, sulfo, and halogenated phenols.
Applications De Recherche Scientifique
3-(4-Anilinoanilino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-(4-Anilinoanilino)phenol involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound with a single hydroxyl group attached to an aromatic ring.
Aniline: Contains an amino group attached to an aromatic ring.
4-Hexylresorcinol: A phenolic compound with antimicrobial properties.
Uniqueness
3-(4-Anilinoanilino)phenol is unique due to the presence of both aniline and phenol groups in its structure, which imparts specific reactivity and functional properties not found in simpler phenols or anilines .
Propriétés
Numéro CAS |
85171-21-7 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
3-(4-anilinoanilino)phenol |
InChI |
InChI=1S/C18H16N2O/c21-18-8-4-7-17(13-18)20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h1-13,19-21H |
Clé InChI |
OLBAOMXYNTWTFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


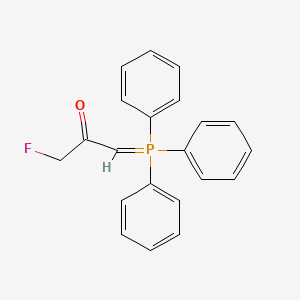
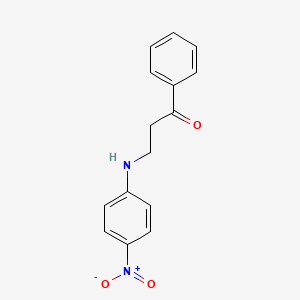
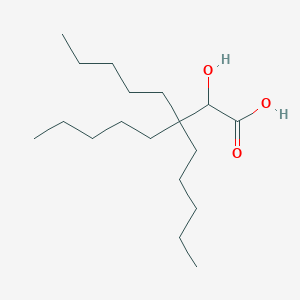
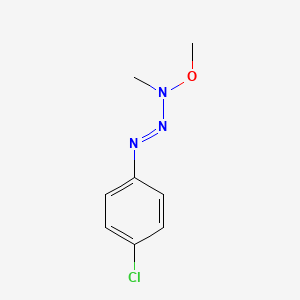

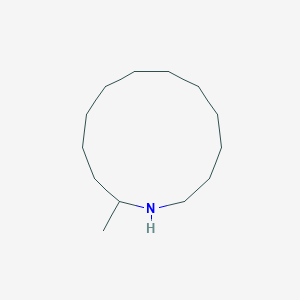
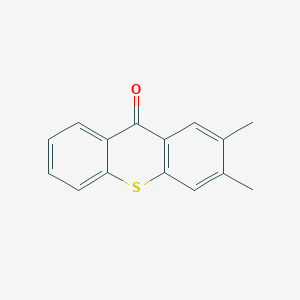
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
